molecular formula C7H6ClFN2O B2625602 3-Chloro-4-fluoro-N'-hydroxybenzimidamide CAS No. 885963-77-9

3-Chloro-4-fluoro-N'-hydroxybenzimidamide

Cat. No.: B2625602
CAS No.: 885963-77-9
M. Wt: 188.59
InChI Key: VUXYXVRUXXJOIY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C7H6ClFN2O It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N’-hydroxybenzimidamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of 3-chloro-4-fluoroaniline to form 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain the corresponding amine. This amine is then subjected to a reaction with hydroxylamine to yield the desired 3-Chloro-4-fluoro-N’-hydroxybenzimidamide .

Industrial Production Methods

Industrial production methods for 3-Chloro-4-fluoro-N’-hydroxybenzimidamide are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

3-Chloro-4-fluoro-N’-hydroxybenzimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N’-hydroxybenzimidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoronitrobenzene: A precursor in the synthesis of 3-Chloro-4-fluoro-N’-hydroxybenzimidamide.

    4-Chloro-N-hydroxybenzimidamide: A structurally similar compound with a different substitution pattern.

    3-Chloro-4-fluorobenzamide: Another related compound with different functional groups .

Uniqueness

3-Chloro-4-fluoro-N’-hydroxybenzimidamide is unique due to the combination of chloro, fluoro, and hydroxy functional groups on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYXVRUXXJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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